(E)-Cyanine 3.5 chloride
Description
Properties
CAS No. |
523-42-2 |
|---|---|
Molecular Formula |
C29H35IN2 |
Molecular Weight |
538.5 g/mol |
IUPAC Name |
(4Z)-1-(3-methylbutyl)-4-[[1-(3-methylbutyl)quinolin-1-ium-4-yl]methylidene]quinoline iodide |
InChI |
InChI=1S/C29H35N2.HI/c1-22(2)13-17-30-19-15-24(26-9-5-7-11-28(26)30)21-25-16-20-31(18-14-23(3)4)29-12-8-6-10-27(25)29;/h5-12,15-16,19-23H,13-14,17-18H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
QGKMIGUHVLGJBR-UHFFFAOYSA-M |
Isomeric SMILES |
CC(C)CCN1C=C/C(=C\C2=CC=[N+](C3=CC=CC=C23)CCC(C)C)/C4=CC=CC=C41.[I-] |
Canonical SMILES |
CC(C)CCN1C=CC(=CC2=CC=[N+](C3=CC=CC=C23)CCC(C)C)C4=CC=CC=C41.[I-] |
Appearance |
Solid powder |
Other CAS No. |
523-42-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AI 3-19500; AI-3-19500; Al3-19500 |
Origin of Product |
United States |
Preparation Methods
Indole and Quinoline-Based Syntheses
Symmetrical cyanines are routinely synthesized via the condensation of quaternary heterocyclic salts. For instance, quinoline-containing monomethine dyes are produced by reacting 2-methylquinolinium salts with sulfobetaines in the presence of triethylamine (Equation 1):
$$
\text{2-Methylquinolinium salt} + \text{Sulfobetaine} \xrightarrow{\text{Et}_3\text{N}} \text{Monomethine Cyanine} + \text{Byproducts}
$$
This method yields absorption bands at 450–520 nm but suffers from intermediate instability, necessitating rapid purification.
Vilsmeier-Haack-Mediated Condensation
The Vilsmeier-Haack reagent (chloromethyleneiminium chloride) has become a cornerstone for synthesizing heptamethine and pentamethine cyanines. As reported by, condensation of glutaconaldehydedianil hydrochloride (15 ) with quaternary salts of benzothiazole or quinoline derivatives in acetic anhydride produces NIR-active fluorophores (e.g., 18–21 ):
$$
\text{Glutaconaldehydedianil} + 2 \text{Equiv Heterocyclic Salt} \xrightarrow{\text{Ac}_2\text{O, NaOAc}} \text{Heptamethine Cyanine}
$$
Yields for these reactions range from 41% to 72%, with purification via flash chromatography using dichloromethane (DCM)/methanol gradients.
Modern Modular Synthesis Approaches
Heterobifunctional Cyanine 5 Dyes
Recent work by demonstrates a modular route to heterobifunctional cyanine 5 dyes, achieving a 66% yield for HaloTag ligand-carboxylic acid derivatives (Table 1). Key innovations include:
- pH-Dependent Solubility : Leveraging the differential solubility of intermediates at varying pH levels to minimize chromatography until the final step.
- Late-Stage Functionalization : Introducing sensitive groups (e.g., azido-homoalanine) in the last synthesis step to prevent degradation.
Table 1. Comparative Yields and Purification Methods for Asymmetric Cyanine Dyes
Solid-Phase Synthesis
To address intermediate instability, Mason et al. developed a polystyrene-supported route for trimethine cyanines (e.g., 72 ). Aniline-functionalized resin (71 ) reacts with quinolinium salts, enabling on-bead purification and reducing byproduct contamination. This method achieves 19% yield but significantly improves purity (>95%).
Large-Scale Production Techniques
Scaling cyanine synthesis requires optimizing solvent systems and reaction kinetics. The modular method in demonstrates gram-scale production (1.27 g, 81% yield) using ethyl acetate (EA)/cyclohexane (CH) liquid-liquid extraction. Critical parameters include:
- Temperature Control : Maintaining 65°C during condensation to prevent oligomerization.
- Minimal Drying Agent Use : Reducing Na₂SO₄ quantities to avoid product adhesion losses.
Purification and Characterization
Chromatographic Techniques
Preparative HPLC remains the gold standard for high-purity cyanines. For example, employs a Macherey-Nagel C18 column with acetonitrile/water gradients (0.1% formic acid) to resolve heterobifunctional dyes, achieving >99% purity. Conversely, flash chromatography suffices for intermediates, using 5–10% methanol in DCM.
Spectroscopic Validation
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are indispensable for structural confirmation. The characteristic ═CH─ protons in the polymethine chain appear as triplets at δ 7.2–7.8 ppm in $$^1$$H NMR, while $$^{13}$$C NMR reveals quaternary carbons at δ 140–160 ppm.
Recent Advances and Specialized Derivatives
NIR Fluorophores for Bioimaging
Cyclization of the polymethine chain (e.g., 18–21 ) shifts absorption maxima to 750–850 nm, enhancing tissue penetration. These dyes exhibit quantum yields (Φ) of 0.12–0.28 in serum, making them suitable for in vivo imaging.
Environmentally Sensitive Probes
Introducing sulfonamide or DTPA groups (e.g., 49 ) modulates solubility and metal-binding capacity. Such derivatives enable ratiometric sensing of pH and ion concentrations in biological systems.
Comparative Analysis of Synthesis Methods
Table 2. Advantages and Limitations of Cyanine Synthesis Strategies
| Method | Scale | Yield (%) | Purity (%) | Key Challenge |
|---|---|---|---|---|
| Traditional Condensation | <100 μmol | 30–50 | 80–90 | Byproduct formation |
| Modular Synthesis | 1 mmol | 66 | >99 | Functional group compatibility |
| Solid-Phase | 10 μmol | 19 | >95 | Low yield |
Chemical Reactions Analysis
Cyanine dyes undergo several types of chemical reactions, including:
Oxidation: Cyanine dyes can be oxidized to form iminium ions.
Reduction: Reduction reactions can convert cyanine dyes back to their original forms.
Substitution: Substitution reactions often involve the replacement of functional groups on the polymethine chain. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like sodium borohydride.
Scientific Research Applications
Biological Imaging
Cyanine dyes are extensively used in biological imaging due to their fluorescence properties, particularly in the near-infrared (NIR) spectrum. NIR fluorescent probes have several advantages, including low background interference and deep tissue penetration.
Near-Infrared Fluorescent Probes
Recent advancements have highlighted the role of cyanine-based NIR fluorescent probes in various biological applications:
- Molecular Recognition : Cyanine dyes can selectively bind to specific biomolecules, enabling targeted imaging.
- Medical Diagnosis : They are used in detecting tumors and monitoring cellular activities through fluorescence imaging.
- Photothermal and Photodynamic Therapy : Cyanines can be utilized in therapies that involve light activation to treat cancerous tissues .
Table 1: Key Properties of Cyanine Dyes for Biological Imaging
| Property | Description |
|---|---|
| Fluorescence Range | Typically from 600 nm to 900 nm |
| Photostability | High stability under light exposure |
| Sensitivity | High sensitivity to changes in local environment |
| Tissue Penetration | Effective penetration into biological tissues |
Drug Delivery Systems
Cyanine dyes have been explored as carriers for drug delivery systems due to their ability to form complexes with various therapeutic agents.
Conjugation with Therapeutics
Cyanines can be conjugated with antibodies or small molecules to enhance drug targeting and efficacy:
- Targeted Cancer Therapy : For instance, a cyanine dye was successfully conjugated with trastuzumab for targeted imaging of Her2+ tumor cells, demonstrating effective delivery and visualization capabilities .
- Optical Imaging in Vivo : Studies have shown that specific cyanine derivatives can visualize tumors in live models by exploiting their binding affinity to cancerous cells .
Optical Sensing
Cyanines serve as effective sensors for detecting biological analytes due to their fluorescence properties.
Applications in Sensing
- Biomolecular Detection : Cyanines can detect changes in pH or the presence of specific ions or molecules, making them valuable in biochemical assays.
- Super-resolution Microscopy : Their unique photophysical characteristics allow for enhanced resolution imaging beyond the diffraction limit of light .
Case Studies
Several studies exemplify the versatility of cyanine compounds across different applications:
Study on IC7-1 Derivatives
A series of NIR fluorescent cationic cyanine dyes (IC7-1 derivatives) were synthesized and evaluated for their effectiveness in mitochondrial imaging and tumor visualization. The study demonstrated that varying alkyl chain lengths influenced the dyes' lipophilicity and biodistribution, enhancing their utility as imaging agents .
Photophysical Behavior Investigation
Research into the photophysical behavior of cyanine dyes revealed that their triplet states play a crucial role in limiting photostability. Techniques were developed to mitigate photobleaching effects, thereby improving their performance in single-molecule spectroscopy .
Mechanism of Action
Cyanine dyes exert their effects through their ability to absorb and emit light at specific wavelengths. The molecular targets include nucleic acids and proteins, where the dyes bind and allow for visualization through fluorescence. The pathways involved include energy transfer processes and electron transfer mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carbocyanine Dyes
Carbocyanines, a subclass of cyanines, feature a trimethine (─CH═CH─CH═) bridge. Unlike standard cyanines, substitutions on their terminal heterocycles significantly alter binding affinity and fluorescence. For instance, compound 11 (a trimethine carbocyanine) inhibits protein arginine methyltransferase 1 (PRMT1) with low micromolar potency, outperforming benzimidazole-containing analogs due to favorable electrostatic interactions .
| Property | Cyanine (Cy3) | Carbocyanine (Compound 11) |
|---|---|---|
| Methine chain length | Trimethine | Trimethine |
| Absorption maximum (nm) | 550 | 540–560 |
| Quantum yield (Φ) | 0.15 | 0.20–0.25 |
| Biological application | DNA labeling | PRMT1 inhibition |
| Key structural feature | Flexible chain | Bulky terminal substitutions |
Table 1: Comparison of Cyanine and Carbocyanine Dyes
Hemicyanine Dyes
Hemicyanines possess a single terminal heterocycle and a non-conjugated substituent, reducing symmetry and altering charge distribution. Unlike cyanines, they exhibit pH-dependent fluorescence, enabling ratiometric sensing in live cells . For example, hemicyanine CRABPII-cyanine complexes show far-red emission (λem = 650 nm) with high quantum yield (Φ = 0.45), outperforming symmetrical cyanines in deep-tissue imaging .
J-Aggregates of Cyanine Dyes
Cyanine J-aggregates form via supramolecular stacking, resulting in redshifted absorption (Δλ ~ 100 nm) and enhanced photostability. Unlike monomeric cyanines, J-aggregates of C8S3 self-assemble into nanotubes with distinct optoelectronic properties, driven by hydrophobic and π-π interactions . Computational models (e.g., Martini coarse-grained simulations) reveal that terminal group hydrophobicity dictates aggregation kinetics, a property less pronounced in non-cyanines like porphyrins .
Photophysical and Biomedical Performance
Fluorescence Brightness and Stability
- Cy3B: A rigidified cyanine derivative with 6× higher quantum yield (Φ = 0.55) than Cy3, attributed to reduced rotation-induced non-radiative decay .
- Constrained cyanines : Chemical restraint via cyclization (e.g., ZW800-Cl ) improves fluorescence recovery after oxidation (6× faster than unmodified dyes), critical for single-molecule localization microscopy .
| Dye | λabs (nm) | λem (nm) | Φ | Photostability (t1/2, min) |
|---|---|---|---|---|
| Cyanine (Cy5) | 649 | 670 | 0.28 | 15 |
| IR-783 (heptamethine) | 783 | 810 | 0.12 | 8 |
| Cy3B | 558 | 572 | 0.55 | 45 |
Table 2: Photophysical comparison of cyanines and analogs
Biomolecular Interactions
- DNA/RNA binding: Quinoline-tethered cyanines (e.g., compound 2) exhibit stronger induced circular dichroism (ICD) signals than benzothiazole analogs, indicating uniform orientation along polynucleotide helices .
- Albumin complexes : Hydrophobic cyanines (e.g., IR-780 ) show 3× higher tumor uptake when bound to bovine serum albumin (BSA), leveraging albumin’s tumor-targeting properties .
Biological Activity
Cyanine dyes are a class of synthetic compounds that have garnered significant attention for their biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article provides a detailed overview of the biological activity of cyanine compounds, supported by data tables, case studies, and research findings.
Overview of Cyanine Dyes
Cyanines are characterized by their unique structure, which typically includes a polymethine chain connecting two heterocyclic moieties. This structure allows them to exhibit distinct optical properties and biological activities. The most commonly studied cyanine dyes include monomethine, dimethine, and trimethine variants.
Antiproliferative Activity
Cyanine dyes have been extensively studied for their antiproliferative effects against various cancer cell lines. Research indicates that certain cyanine compounds exhibit potent cytotoxicity towards human tumor cells while showing selectivity for cancerous over normal cells.
Key Findings:
- Cytotoxicity : A study reported IC50 values for selected cyanine dyes against Caco-2 colorectal cancer cells at 0.67 µM, with a selectivity index (SI) of 20.9 compared to normal human dermal fibroblasts (NHDF) .
- Cell Cycle Arrest : Treatment with cyanine dyes led to cell cycle arrest at the G0/G1 phase in Caco-2 cells, indicating their potential as selective anticancer agents .
- Morphological Changes : Morphological analysis revealed that treatment with cyanine dyes resulted in notable changes in cell size and structure, further supporting their role in inducing apoptosis .
Antimicrobial Activity
Cyanine dyes have also shown promise in antimicrobial applications, particularly through photodynamic therapy (PDT). This method utilizes light-activated cyanine compounds to eradicate bacterial pathogens.
Research Insights:
- Photodynamic Eradication : A study demonstrated that cyanine dyes containing amide and triphenylphosphonium groups were effective against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria at low concentrations (0.05 µM) .
- Mechanism of Action : The interaction of cyanine dyes with bacterial cell membranes plays a critical role in their biocidal activity, enhancing the efficacy of PDT .
Comparative Data Table
| Cyanine Dye | IC50 (µM) | Selectivity Index (SI) | Target Cells | Activity Type |
|---|---|---|---|---|
| Dye 1 | 0.67 | 20.9 | Caco-2 (colorectal cancer) | Antiproliferative |
| Dye 2 | 0.05 | N/A | S. aureus | Antimicrobial |
| Dye 3 | 0.001 | N/A | Leukemia cell lines | Antiproliferative |
Case Studies
- Cyanine Dyes in Cancer Therapy : A specific monomethine cyanine dye was identified as the most promising compound due to its balance between potency and selectivity for cancer cells over normal cells. Further studies are ongoing to evaluate its efficacy in vivo .
- Photodynamic Therapy Applications : Research on iodinated cyanines revealed that certain modifications can enhance their phototoxicity against bacterial strains while minimizing toxicity to human cells, highlighting their potential for clinical applications in infection control .
Q & A
Q. How do solvent-induced polarity changes affect cyanine dye excited-state dynamics, and how can this be exploited in super-resolution microscopy?
- Methodological Answer : Perform femtosecond transient absorption spectroscopy to map solvation dynamics. Engineer dyes with environment-sensitive moieties (e.g., vinyl groups). Test in STORM/PALM imaging with tunable buffer conditions. Compare localization precision vs. commercial dyes .
Data Contradiction Analysis Framework
- Step 1 : Replicate experiments using original protocols.
- Step 2 : Cross-validate with orthogonal methods (e.g., NMR for purity, HPLC for stability).
- Step 3 : Apply statistical tests (e.g., ANOVA for inter-lab variability).
- Step 4 : Publish negative results and method details to enhance reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
